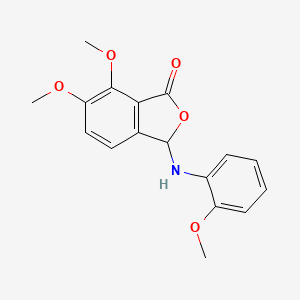

2-(2-(Azepan-1-yl)-2-oxoethoxy)-3-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

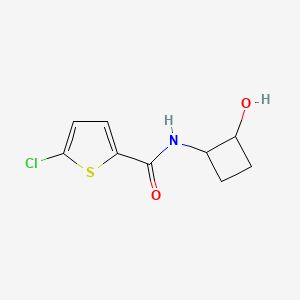

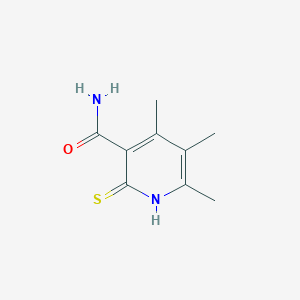

2-(2-(Azepan-1-yl)-2-oxoethoxy)-3-methoxybenzonitrile, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is a highly selective and potent inhibitor of EGFR-TKI, which has been shown to be effective against EGFR-TKI-resistant NSCLC.

Applications De Recherche Scientifique

Synthesis and Thermal Performance

- A study focused on synthesizing a related compound, 3,4-Bis(4′-amino-3′,5′-dinitrobenzene-1′-yl)furoxan, from 4-methoxybenzonitrile and exploring its thermal performance. The study optimized reaction conditions and investigated thermal stability using differential scanning calorimetry and thermogravimetry (L. Hui, 2012).

Protein Kinase B (PKB) Inhibitors

- Novel azepane derivatives, related to the chemical , were synthesized and evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). The study involved molecular modeling and in vitro testing for inhibitory activity against these kinases (C. Breitenlechner et al., 2004).

Stereoselective Synthesis

- Research on chiral-bridged azepanes, which are structurally related to the target compound, was conducted to achieve high-yielding, stereoselective ring expansion. This involved aziridinium intermediates and specific nucleophilic attacks (Elżbieta Wojaczyńska et al., 2012).

Synthesis of 2-Substituted 2H-Azepines

- A study explored the synthesis of 2H-azepine derivatives from 2-methoxy-3H-azepines, involving reactions with N-bromosuccinimide and various nucleophiles. This provided insights into the synthetic pathways and potential applications of azepine-derived compounds (C. Cordonier et al., 2005).

Conformational and Chemical Transformations

- Another study examined the photooxidation of aromatic azides, focusing on the conformational and chemical transformations of their nitroso oxide intermediates. This research contributes to understanding the reactivity and potential applications of azepine-related compounds (E. M. Chainikova et al., 2017).

Gold (III) Interaction

- An investigation into the interaction between gold (III) and a compound structurally similar to the target chemical (2-(3-azepan-1-yl)-2-hydroxypropylthioacetic acid) was conducted. The study used potentiometric and amperometric titration methods to understand the interaction's nature (H. H. Darbinyan et al., 2022).

Conformational Energetics

- A thermochemical study was conducted on azepan and azepan-1-ylacetonitrile, focusing on the conformational energetics of these molecules. The study combined computational and experimental methods to understand the energetic analysis and structural behavior of these compounds (Vera L. S. Freitas et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-20-14-8-6-7-13(11-17)16(14)21-12-15(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXORBPOKHDNJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC(=O)N2CCCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B3009303.png)

![N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3009306.png)

![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)